molecular formula C11H10ClFN2O2 B2919889 N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 941945-72-8

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2919889
CAS No.: 941945-72-8
M. Wt: 256.66
InChI Key: ABEKNPIUIFEVTM-UHFFFAOYSA-N
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Description

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C11H10ClFN2O2 and its molecular weight is 256.66. The purity is usually 95%.
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Scientific Research Applications

Carboxy-Protecting Group in Stereoselective Construction

The allyl ester has been used as a carboxy-protecting group in the stereoselective construction of neuraminic-acid glycosides. This application involves synthesizing peracetylated allyl neuraminate and subsequently treating it to produce 2-chloro or 2-fluoro derivatives. These derivatives have been used in further glycosylations, demonstrating the role of allyl esters in facilitating complex chemical processes (Kunz, Waldmann, & Klinkhammer, 1988).

Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, leveraging the classical Meinwald rearrangement and a new rearrangement sequence. This methodology applies to the synthesis of various oxalamides, highlighting a significant advancement in the synthesis process of these compounds (Mamedov et al., 2016).

Synthesis and Binding of N-Substituted Tropane Derivatives

Research involving the synthesis of N-substituted 3-(4-fluorophenyl)tropane derivatives, which parallels the characteristics of cocaine, indicates the potential of these compounds in neuropharmacology. This research emphasizes the importance of N-allyl analogs in creating high-affinity ligands for specific receptors (Milius et al., 1991).

Halogenated Analogs in Pharmacology

The introduction of halogenated analogs, like fluorine or chlorine, in compounds such as bialamicol, has been explored to amplify pharmacological activity against diseases like Leishmania and Trypanosoma. This indicates the potential role of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide in developing new therapeutic agents (Schlosser, Michel, & Croft, 1996).

Chemiluminescence in Analytical Chemistry

The study of quenched peroxyoxalate chemiluminescence in aqueous liquid chromatographic separations highlights the importance of oxalamide derivatives in analytical chemistry. This application enables the detection of various analytes and is critical for the advancement of analytical methodologies (Zoonen et al., 1987).

Future Directions

: Coulter, D. A., Kilpatrick, C. D., Jones, D. O., et al. (2024). The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Search for the Binary Neutron Star Merger GW190425. arXiv preprint arXiv:2404.15441. : Navigating the Chemical Space of ENR Inhibitors: A Comprehensive Analysis. MDPI Antibiotics, 13(3), 252. : A Comprehensive Analysis of RALF Proteins in Green Plants Suggests …. Frontiers in Plant Science, 8, 37.

Biochemical Analysis

Biochemical Properties

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide has been found to interact with enzymes such as tyrosinase . The compound has been shown to inhibit tyrosinase, an enzyme involved in the production of melanin, a pigment found in many organisms . This interaction suggests that this compound could potentially be used in the treatment of conditions related to melanin overproduction .

Cellular Effects

The effects of this compound on cells are not fully understood. Its interaction with tyrosinase suggests that it could influence cell function by affecting melanin production

Molecular Mechanism

The exact molecular mechanism of this compound is not fully known. It is believed to exert its effects at the molecular level through binding interactions with biomolecules such as tyrosinase . This interaction could lead to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O2/c1-2-5-14-10(16)11(17)15-7-3-4-9(13)8(12)6-7/h2-4,6H,1,5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEKNPIUIFEVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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